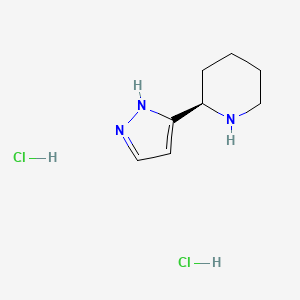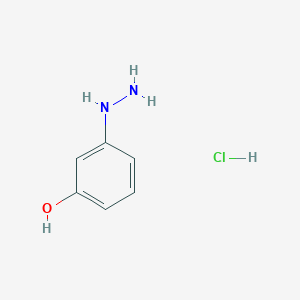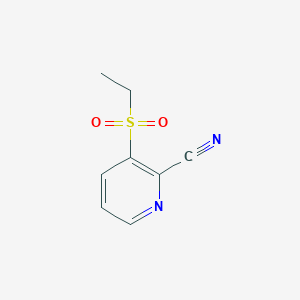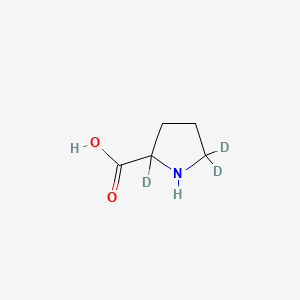
Sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate is a complex organic compound with significant potential in various scientific fields. This compound features a phosphonate group, which is known for its versatility in chemical reactions and applications in different industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate typically involves multiple stepsCommon reagents used in the synthesis include sodium cyanoborohydride and formaldehyde in acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions under controlled conditions, utilizing advanced techniques such as continuous flow synthesis and high-pressure reactors to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates with different functional groups.
Applications De Recherche Scientifique
Sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acids: These compounds share the phosphonate group and exhibit similar chemical properties.
Phosphonates: Similar in structure but may have different functional groups attached.
Uniqueness
Sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H22NNaO7P2 |
|---|---|
Poids moléculaire |
341.21 g/mol |
Nom IUPAC |
sodium;hydroxy-[1-hydroxy-3-[methyl(3-methylbutyl)amino]-1-phosphonopropyl]phosphinate |
InChI |
InChI=1S/C9H23NO7P2.Na/c1-8(2)4-6-10(3)7-5-9(11,18(12,13)14)19(15,16)17;/h8,11H,4-7H2,1-3H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1 |
Clé InChI |
ZVLRNAUZHJGDIG-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15128263.png)
![2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol](/img/structure/B15128271.png)


![[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol](/img/structure/B15128285.png)
![(2-(1h-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-l-alloisoleucine](/img/structure/B15128290.png)







